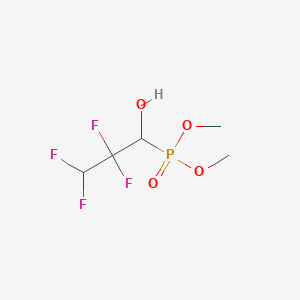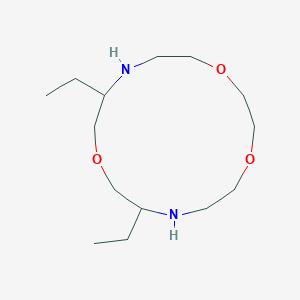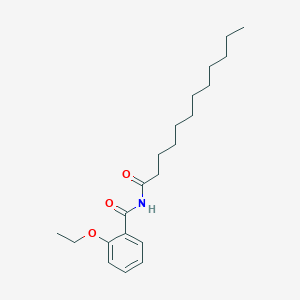
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine core with a carboxylic acid derivative, such as an acid chloride or anhydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-amine.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various functionalized acridine derivatives.
Applications De Recherche Scientifique
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its ability to intercalate into DNA and inhibit topoisomerase enzymes, making it a potential anticancer agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and chemical research.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into the DNA helix, it disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative of the antitumor agents N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) and 9-amino-DACA.
9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide: Another derivative with similar DNA intercalating properties.
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an anticancer agent.
Propriétés
Numéro CAS |
89459-10-9 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clé InChI |
GUMPCUHWVVDPHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
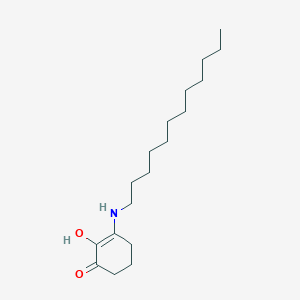
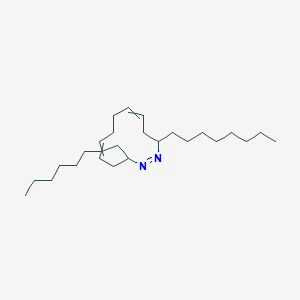

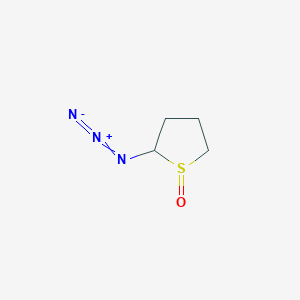

![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
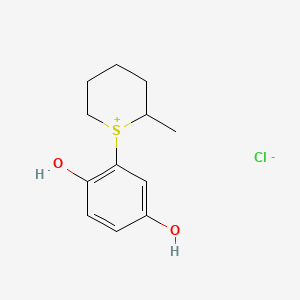
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
